molecular formula C15H11NO3S2 B2735539 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid CAS No. 852706-24-2

2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid

Cat. No.: B2735539
CAS No.: 852706-24-2
M. Wt: 317.4 g/mol
InChI Key: CCDXXSIRYJZFTM-UHFFFAOYSA-N
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Description

    Reagents: Thiolacetic acid and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole and furan intermediates, followed by their coupling through an ethenyl linkage

  • Step 1: Synthesis of Benzothiazole Intermediate

      Reagents: 2-aminothiophenol, carbon disulfide, and an oxidizing agent.

      Conditions: Reflux in ethanol or another suitable solvent.

  • Step 2: Synthesis of Furan Intermediate

      Reagents: Furfural and a suitable base.

  • Step 3: Coupling Reaction

      Reagents: Benzothiazole intermediate, furan intermediate, and a coupling agent such as palladium catalyst.

      Conditions: Reflux in a suitable solvent under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethenyl linkage or the benzothiazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The furan and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of both benzothiazole and furan rings contributes to its biological activity.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and furan rings can interact with active sites through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfanyl-acetic acid group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}propionic acid
  • 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}butanoic acid
  • 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}pentanoic acid

Uniqueness

The uniqueness of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

852706-24-2

Molecular Formula

C15H11NO3S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanylacetic acid

InChI

InChI=1S/C15H11NO3S2/c17-14(18)9-20-13(8-10-4-3-7-19-10)15-16-11-5-1-2-6-12(11)21-15/h1-8H,9H2,(H,17,18)

InChI Key

CCDXXSIRYJZFTM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O

solubility

not available

Origin of Product

United States

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